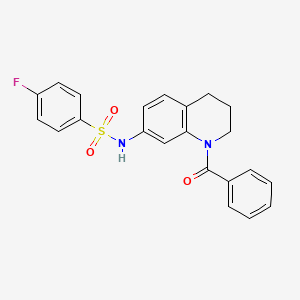
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide, also known as N-(1-benzoyl-6-tetrahydroquinolin-5-yl)-5-bromofuran-2-carboxamide, is a synthetic compound with potential applications in the field of scientific research. It is a member of the benzoylquinoline family of compounds and has been studied for its potential medicinal and biological properties.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been studied for its ability to inhibit the growth of certain cancer cells, as well as its ability to inhibit the growth of certain bacteria. It has also been studied for its potential ability to act as an anti-inflammatory and anti-oxidant agent. In addition, it has been studied for its potential ability to act as an anti-viral agent.
作用机制
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is not yet fully understood. However, it is believed that it may act by inhibiting the growth of certain cancer cells and bacteria by interfering with their cellular functions. In addition, it may act as an anti-inflammatory and anti-oxidant agent by scavenging free radicals. It may also act as an anti-viral agent by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential ability to act as an anti-inflammatory and anti-oxidant agent, as well as its potential ability to inhibit the growth of certain cancer cells and bacteria. In addition, it has been studied for its potential ability to act as an anti-viral agent.
实验室实验的优点和局限性
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it an attractive option for laboratory research. However, there are a few limitations to using this compound in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and oxygen, so it must be stored in a dark and airtight container.
未来方向
There are a number of potential future directions for research involving N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide. These include further studies into its potential anti-inflammatory and anti-oxidant properties, as well as its potential ability to act as an anti-viral agent. In addition, further studies into its potential ability to inhibit the growth of certain cancer cells and bacteria could be conducted. Finally, further studies into its potential pharmacological properties and its potential therapeutic applications could be conducted.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorofuran-2-carboxamide. The second step involves the reaction of this intermediate with potassium bromide to form the desired product. The third step involves the hydrolysis of the intermediate to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-8-9-17-15(13-16)7-4-12-24(17)21(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRPLXZWOXCZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














